molecular formula C21H29Cl2N3O2 B1677864 Picumeterol CAS No. 130641-36-0

Picumeterol

Cat. No. B1677864
Key on ui cas rn: 130641-36-0
M. Wt: 426.4 g/mol
InChI Key: NUBLQEKABJXICM-FQEVSTJZSA-N
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Patent
US04937251

Procedure details

4-Amino-3,5-dichloro-α-[[(phenylmethyl)[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]methyl]benzenemethanol (1.1 g) was hydrogenated over pre-reduced 10% palladium oxide on carbon (50% aqueous paste, 200 mg) in ethanol (10 ml) containing hydrochloric acid (conc. HCl/ethanol, 1:9 v/v, 4 ml). The catalyst was removed by filtration through hyflo, the solvent was evaporated and the residual oil was partitioned between 8% sodium bicarbonate (25 ml) and ethyl acetate (25 ml). The organic layer was washed with 8% sodium bicarbonate, water and brine, dried and concentrated to an orange oil which was purified by FCC eluting with System C (95:5:1→90:10:1) to give a yellow oil which was triturated with ether-hexane to give the title compound as a white solid (280 mg) m.p. 94°-96°.
Name
4-Amino-3,5-dichloro-α-[[(phenylmethyl)[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]methyl]benzenemethanol
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
palladium oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([CH:9]([CH2:11][N:12](CC2C=CC=CC=2)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][O:19][CH2:20][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=2)[OH:10])=[CH:4][C:3]=1[Cl:35].Cl>C(O)C.[Pd]=O>[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([CH:9]([CH2:11][NH:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][O:19][CH2:20][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=2)[OH:10])=[CH:4][C:3]=1[Cl:35]

Inputs

Step One
Name
4-Amino-3,5-dichloro-α-[[(phenylmethyl)[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]methyl]benzenemethanol
Quantity
1.1 g
Type
reactant
Smiles
NC1=C(C=C(C=C1Cl)C(O)CN(CCCCCCOCCC1=NC=CC=C1)CC1=CC=CC=C1)Cl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
palladium oxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through hyflo
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residual oil was partitioned between 8% sodium bicarbonate (25 ml) and ethyl acetate (25 ml)
WASH
Type
WASH
Details
The organic layer was washed with 8% sodium bicarbonate, water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an orange oil which
CUSTOM
Type
CUSTOM
Details
was purified by FCC
WASH
Type
WASH
Details
eluting with System C (95:5:1→90:10:1)
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
was triturated with ether-hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1Cl)C(O)CNCCCCCCOCCC1=NC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: CALCULATEDPERCENTYIELD 30.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04937251

Procedure details

4-Amino-3,5-dichloro-α-[[(phenylmethyl)[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]methyl]benzenemethanol (1.1 g) was hydrogenated over pre-reduced 10% palladium oxide on carbon (50% aqueous paste, 200 mg) in ethanol (10 ml) containing hydrochloric acid (conc. HCl/ethanol, 1:9 v/v, 4 ml). The catalyst was removed by filtration through hyflo, the solvent was evaporated and the residual oil was partitioned between 8% sodium bicarbonate (25 ml) and ethyl acetate (25 ml). The organic layer was washed with 8% sodium bicarbonate, water and brine, dried and concentrated to an orange oil which was purified by FCC eluting with System C (95:5:1→90:10:1) to give a yellow oil which was triturated with ether-hexane to give the title compound as a white solid (280 mg) m.p. 94°-96°.
Name
4-Amino-3,5-dichloro-α-[[(phenylmethyl)[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]methyl]benzenemethanol
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
palladium oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([CH:9]([CH2:11][N:12](CC2C=CC=CC=2)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][O:19][CH2:20][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=2)[OH:10])=[CH:4][C:3]=1[Cl:35].Cl>C(O)C.[Pd]=O>[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([CH:9]([CH2:11][NH:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][O:19][CH2:20][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=2)[OH:10])=[CH:4][C:3]=1[Cl:35]

Inputs

Step One
Name
4-Amino-3,5-dichloro-α-[[(phenylmethyl)[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]methyl]benzenemethanol
Quantity
1.1 g
Type
reactant
Smiles
NC1=C(C=C(C=C1Cl)C(O)CN(CCCCCCOCCC1=NC=CC=C1)CC1=CC=CC=C1)Cl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
palladium oxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through hyflo
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residual oil was partitioned between 8% sodium bicarbonate (25 ml) and ethyl acetate (25 ml)
WASH
Type
WASH
Details
The organic layer was washed with 8% sodium bicarbonate, water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an orange oil which
CUSTOM
Type
CUSTOM
Details
was purified by FCC
WASH
Type
WASH
Details
eluting with System C (95:5:1→90:10:1)
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
was triturated with ether-hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1Cl)C(O)CNCCCCCCOCCC1=NC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: CALCULATEDPERCENTYIELD 30.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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